N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide
N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0738201
InChI:
InChI=1S/C20H24N2O4/c1-14(2)12-19(23)21-15-8-10-16(11-9-15)22-20(24)13-26-18-7-5-4-6-17(18)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24)
SMILES:
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC
Molecular Formula:
C20H24N2O4
Molecular Weight:
356.4 g/mol
N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide
CAS No.:
Cat. No.: VC0738201
Molecular Formula: C20H24N2O4
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O4 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C20H24N2O4/c1-14(2)12-19(23)21-15-8-10-16(11-9-15)22-20(24)13-26-18-7-5-4-6-17(18)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24) |
| Standard InChI Key | NFPMOFVJPGMQRU-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
| Canonical SMILES | CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
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